molecular formula C16H31NO5 B1450587 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate CAS No. 1431964-29-2

2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate

Cat. No. B1450587
M. Wt: 317.42 g/mol
InChI Key: IAZQASMJHILTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” is a pharmaceutical compound with the molecular formula C16H31NO5 . It has an average mass of 317.421 Da and a monoisotopic mass of 317.220215 Da . The compound is also known by its IUPAC name, "2-{[4-(2-Methyl-2-propanyl)cyclohexyl]amino}-1-butanol ethanedioate (1:1)" .


Molecular Structure Analysis

The molecular structure of “2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” consists of a butanol backbone with an amino group attached to the second carbon. This amino group is further substituted with a 4-tert-butylcyclohexyl group .


Physical And Chemical Properties Analysis

The compound “2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” has a molecular weight of 317.42 g/mol. It is a powder at room temperature .

Scientific Research Applications

Catalytic Activity and Reaction Mechanisms

Research into compounds with structures akin to 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate has demonstrated significant catalytic activities. For example, studies on manganese(II) complexes reveal insights into catalase and peroxidase activities, highlighting the potential of these complexes in biochemical applications, such as the catalytic conversion of hydrogen peroxide, which could have implications for industrial and environmental processes (Lessa et al., 2009).

Asymmetric Synthesis

The asymmetric synthesis of amino alcohols demonstrates the utility of certain compounds in producing optically active substances. Such processes are crucial in the pharmaceutical industry for creating enantiomerically pure drugs. The synthesis of (S)-3-amino-4-methoxy-butan-1-ol, for example, involves catalytic reductive amination and highlights the importance of these compounds in synthesizing complex molecules (Mattei et al., 2011).

Hydrogen Bonded Structures

Investigations into the hydrogen-bonded structures of organic amine oxalates offer foundational insights into the molecular architecture of complex systems. Such studies can inform the design of new materials with specific properties, including thermal stability and molecular recognition capabilities (Vaidhyanathan et al., 2002).

Molecular Recognition

The development of chiral solvating agents based on structurally similar compounds for molecular recognition showcases the potential in analytical chemistry applications. These agents can distinguish between enantiomers of acids, a critical capability for the quality control of pharmaceuticals and the study of stereochemical properties (Khanvilkar & Bedekar, 2018).

Nanocomposite Materials

Research into anisotropic derivatives of related compounds for the development of nanocomposites has implications for materials science. Such compounds can enhance the properties of nanocomposites, including their optical and mechanical properties, opening new avenues for innovative material applications (Bezborodov et al., 2021).

Safety And Hazards

The safety information available indicates that “2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate” may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name

2-[(4-tert-butylcyclohexyl)amino]butan-1-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO.C2H2O4/c1-5-12(10-16)15-13-8-6-11(7-9-13)14(2,3)4;3-1(4)2(5)6/h11-13,15-16H,5-10H2,1-4H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZQASMJHILTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1CCC(CC1)C(C)(C)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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